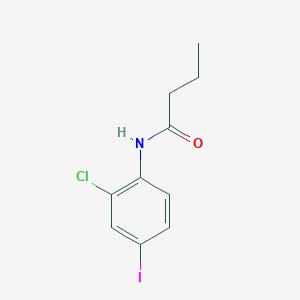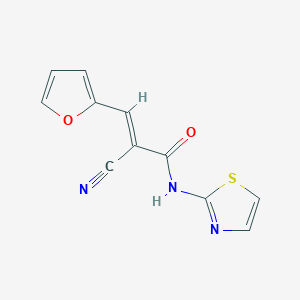
N-(2-chloro-4-iodophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)butanamide, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study various biological processes, including cancer cell growth, gene expression, and epigenetic modifications.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)butanamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the acetylation of non-histone proteins, such as p53 and tubulin, which are involved in cell cycle regulation and cytoskeletal organization, respectively. N-(2-chloro-4-iodophenyl)butanamide has also been shown to increase the expression of certain genes, such as p21 and Bax, which are involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-iodophenyl)butanamide in lab experiments is its specificity for HDACs, which allows for the study of histone acetylation and gene expression changes in a controlled manner. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-iodophenyl)butanamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their effectiveness. Another area of study is its potential use in the treatment of other diseases, such as neurodegenerative disorders, where epigenetic modifications may play a role. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)butanamide on non-histone proteins and gene expression.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)butanamide involves several steps, including the reaction of 2-chloro-4-iodophenylacetic acid with butanol, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)butanamide has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)butanamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLXZJLNAJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121749 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)



![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)